(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
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Overview
Description
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule with two stereocenters, making it optically active. This compound is a derivative of butanoic acid and contains both an amino group and a hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. For example, the compound can be synthesized via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Another method involves the use of chiral catalysts to achieve the desired stereochemistry. Enzymatic resolution is also a viable method, where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in high yields through metabolic pathways that involve the conversion of simple sugars into the desired amino acid.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives.
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be compared with other similar compounds, such as:
(2S,3S)-2-amino-3-hydroxybutanoic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
(2S,3S)-2-amino-3-hydroxy-2-ethylbutanoic acid: Contains an ethyl group instead of a methyl group, leading to variations in steric effects and biological activity.
(2S,3S)-2-amino-3-hydroxy-2-phenylbutanoic acid: The presence of a phenyl group significantly alters the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTXAMTDLRLFP-UCORVYFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C)(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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